molecular formula C22H28N2O4 B11934645 methyl 2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

methyl 2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

Cat. No.: B11934645
M. Wt: 384.5 g/mol
InChI Key: DAXYUDFNWXHGBE-YARHRQRXSA-N
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Description

Methyl 2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate is a spirocyclic indole derivative characterized by a complex fused indolizine-indole system. Its stereochemistry (3S,6'S,7'S,8'aS) and functional groups, including the ethyl substituent at position 6', methoxyacrylate at position 7', and a keto group at position 2, define its unique physicochemical and biological properties. The compound’s molecular formula is C21H26N2O3 (MW: 354.40 g/mol), with a topological polar surface area (TPSA) of 58.6 Ų and a calculated logP of 2.70–3.35, indicating moderate lipophilicity .

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl 2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/t14-,15+,19+,22+/m1/s1

InChI Key

DAXYUDFNWXHGBE-YARHRQRXSA-N

Isomeric SMILES

CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Diels-Alder reactions and subsequent oxidation steps to achieve the desired configuration . The reaction conditions typically require precise temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability . The use of microreactors also allows for continuous production, which is beneficial for meeting industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3S,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace existing functional groups with new ones.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for substitution, and various oxidizing agents for oxidation . The reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride can yield alcohol derivatives, while oxidation can produce ketones or carboxylic acids .

Scientific Research Applications

Methyl 2-[(3S,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-[(3S,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

A key stereoisomer, methyl 2-[(3R,6'R,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]prop-2-enoate, differs in stereochemistry (3R,6'R,7'R,8'aR) and lacks the methoxy group. Despite sharing the same molecular formula (C21H26N2O3), its ADMET properties diverge significantly:

Property Target Compound (3S,6'S,7'S,8'aS) Stereoisomer (3R,6'R,7'R,8'aR)
Human Intestinal Absorption Not reported 96.84%
Blood-Brain Barrier Penetration Not reported 87.50%
CYP3A4 Inhibition Not reported 71.13%
hERG Inhibition Not reported 91.59%
Mitochondrial Toxicity Not reported 90.00%

Functional Group Modifications

Ethyl 6′-Cyano Derivative

The compound (1′S,3′R,8a′S*)-ethyl 6′-cyano-2-oxo-3′,8a′-dihydro-2′H-spiro[indoline-3,1′-indolizine]-3′-carboxylate (3g) introduces a cyano group at position 6' and an ethyl ester at position 3'.

Dihydroxy Variant

Methyl (2E)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2,4-dihydroxy-spiro[indole-3,1'-indolizine]-7'-yl]-3-methoxyprop-2-enoate adds hydroxyl groups at positions 2 and 4, increasing polarity (MW: 400.47 g/mol vs. 354.40 g/mol) and likely improving aqueous solubility .

Physicochemical and Pharmacokinetic Comparisons

Compound logP TPSA (Ų) Key ADMET Features
Target Compound (3S,6'S,7'S,8'aS) 2.70–3.35 58.6 Data limited; predicted P-gp substrate
Stereoisomer (3R,6'R,7'R,8'aR) 2.73 58.6 High hERG inhibition risk
Ethyl 6′-cyano analog (3g) N/A ~70 Enhanced metabolic stability
Dihydroxy variant N/A ~90 Improved solubility

Biological Activity

Methyl 2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate is a complex organic compound characterized by a unique spirocyclic structure. This compound is part of the oxindole alkaloids family and has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects.

PropertyValue
Molecular Formula C22H28N2O4
Molecular Weight 384.5 g/mol
IUPAC Name This compound
InChI Key DAXYUDFNWXHGBE-YARHRQRXSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Studies suggest that it may modulate enzyme activity and receptor interactions that are pivotal in various physiological processes.

Key Biological Effects

  • Neuroprotective Properties : Research indicates that this compound exhibits neuroprotective effects in neuronal cell lines. It may help in reducing oxidative stress and inflammation in neurological contexts.
  • Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways. This could be beneficial in conditions such as arthritis or other inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.

Research Findings

Recent studies have focused on the compound's efficacy in various biological models:

Case Study: Neuroprotection

A study investigating the neuroprotective effects of this compound demonstrated significant reductions in neuronal cell death induced by oxidative stress. The compound was found to upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines.

Case Study: Anti-inflammatory Effects

In vitro studies showed that the compound can inhibit the production of TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications for inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared to other related compounds:

Compound NameBiological ActivityMechanism of Action
Corynoxine BNeuroprotectiveModulation of oxidative stress pathways
RhynchophyllineAnti-inflammatoryInhibition of pro-inflammatory cytokines
Other OxindolesAnticancerInduction of apoptosis via signaling pathways

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